2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Medicinal Chemistry Chemical Synthesis Scaffold Differentiation

SAR programs requiring the exact 5-cyano-4-azaoxindole core often face delays from isomer mix-ups. This compound provides the validated scaffold for c-Met/FGFR4 inhibitor optimization. • Definitive 5-cyano substitution for reproducible kinase-target interactions and binding-kinetics studies. • Reactive nitrile handle enables direct conversion to amines, tetrazoles, or bioconjugation probes. • Available from multiple stock points with ≥95% purity; routine analytical QC (NMR, HPLC) provided.

Molecular Formula C8H5N3O
Molecular Weight 159.14 g/mol
CAS No. 1167056-59-8
Cat. No. B1423421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
CAS1167056-59-8
Molecular FormulaC8H5N3O
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=N2)C#N)NC1=O
InChIInChI=1S/C8H5N3O/c9-4-5-1-2-6-7(10-5)3-8(12)11-6/h1-2H,3H2,(H,11,12)
InChIKeyJRUDEYDNMPKRTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (CAS 1167056-59-8): Core Scaffold Definition and Procurement Baseline


2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (CAS 1167056-59-8), also known as 5-cyano-4-azaoxindole, is a heterocyclic compound with a molecular formula of C8H5N3O and a molecular weight of 159.14 g/mol . The compound is characterized by a fused pyrrolo[3,2-b]pyridine core, featuring a 2-oxo group on the pyrrole ring and a nitrile group at the 5-position of the pyridine ring . This specific substitution pattern imparts unique physicochemical properties, including defined hydrogen bond donor/acceptor counts, that distinguish it from other pyrrolopyridine regioisomers [1]. It is commercially available from multiple vendors with purities typically ranging from 95% to 98% [2].

Workflow Medicinal chemistry building block for kinase inhibitor synthesis
Selection Defined 5-cyano substitution enables SAR study design
Use Context Privileged scaffold for c-Met/FGFR inhibitor lead generation

Why Generic 4-Azaoxindole Substitution Fails: The Critical Role of 5-Cyano vs. 6-Cyano and Other Modifications in Pyrrolo[3,2-b]pyridine Scaffolds


The specific substitution pattern on the pyrrolo[3,2-b]pyridine core dictates its physicochemical properties and, consequently, its biological interactions. For instance, changing the position of the nitrile group from the 5- to the 6-position (e.g., 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, CAS 1190322-82-7) or altering the 5-substituent to a carboxylate (e.g., Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate, CAS 1190311-14-8) results in distinct compounds with different molecular geometries and electronic profiles . Even more structurally distinct analogs within the same class, such as 3-(3-chlorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, have been shown to engage different biological targets (e.g., c-Met) with high affinity [1]. Therefore, generic substitution within the 4-azaoxindole family is not scientifically sound; the exact compound identity is required for reproducible research and accurate interpretation of structure-activity relationships [2].

5-Cyano vs. 6-cyano regioisomer
Nitrile position alters molecular topology and intermolecular interaction potential; the two are not interchangeable.
5-Cyano vs. 5-carboxylate analog
Functional group electronic profile and hydrogen-bonding capacity differ significantly, shifting reactivity and binding context.
Generic 4-azaoxindole replacement
Even minor substitution changes may redirect SAR interpretation and require re-validation of biological model response.

Quantitative Differentiation Evidence for 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile vs. Close Analogs


Regioisomeric Distinction: 5-Cyano vs. 6-Cyano Substitution Defines Unique Molecular Properties

The most direct analog is the 6-carbonitrile regioisomer, 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (CAS 1190322-82-7). While both share the same molecular formula (C8H5N3O) and molecular weight (159.14 g/mol), their chemical identity and utility diverge due to the position of the nitrile group . The target compound (5-carbonitrile) has the nitrile on the pyridine ring at the position adjacent to the pyrrole nitrogen, whereas the 6-carbonitrile regioisomer places it at the position adjacent to the pyridine nitrogen . This seemingly minor change leads to a different InChIKey (JRUDEYDNMPKRTB-UHFFFAOYSA-N vs. IAQJCKMVCXPHJA-UHFFFAOYSA-N) and distinct 2D/3D molecular topology, which fundamentally alters its potential for intermolecular interactions and its behavior as a synthetic intermediate .

Regioisomeric Identity
Reported
5-CN vs 6-CN: distinct InChIKey and CAS; same MW
Identity shift may alter reactivity and binding context
Regioisomer mismatch invalidates comparative studies
Medicinal Chemistry Chemical Synthesis Scaffold Differentiation

Functional Group Impact: 5-Cyano vs. 5-Carboxylate Derivatives Offer Divergent Reactivity and Physicochemical Profiles

Another key analog is Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS 1190311-14-8), which shares the core scaffold but replaces the 5-nitrile group with a 5-methyl carboxylate . This substitution changes the molecular formula from C8H5N3O (MW 159.14) to C9H8N2O3 (MW 192.17) . Beyond the mass difference, the cyano group is a strong electron-withdrawing group (Hammett σp ≈ 0.66) with a linear geometry and hydrogen bond acceptor capability [1]. In contrast, the carboxylate is a different class of electron-withdrawing group (σp ≈ 0.45) with both H-bond donor and acceptor properties and a branched geometry [2]. These differences in electronic character and shape directly impact the compound's lipophilicity, pKa, and potential for specific intermolecular interactions like π-stacking or hydrogen bonding.

Functional Group Profile
Class-level
Cyano vs. carboxylate: ΔMW 33 g/mol, distinct electronic/steric character
Electronic and solubility parameters differ
Hammett and H-bond profiles drive SAR divergence
Synthetic Chemistry Physicochemical Properties Scaffold Optimization

Advanced Derivative Potential: The 5-Cyano Scaffold as a Launchpad for High-Affinity c-Met and FGFR Inhibitors

While direct biological activity data for the target compound is limited, its utility as a core scaffold for generating highly potent derivatives is well-established. For instance, elaboration of the 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile core yields compound CHEMBL493519, which achieves an IC50 of 40 nM against the human c-Met kinase [1]. Similarly, related 5-formyl-pyrrolo[3,2-b]pyridine derivatives have been developed as potent and selective reversible-covalent FGFR4 inhibitors. The lead compound, 10z, exhibited single-digit nanomolar activity against wild-type FGFR4 and its clinically relevant gatekeeper mutants (V550L/M) while sparing other FGFR isoforms (1/2/3) [2]. In cellular assays, 10z showed significant antiproliferative effects against several hepatocellular carcinoma (HCC) cell lines, with IC50 values of 37 nM (Hep3B), 32 nM (JHH-7), and 94 nM (HuH-7) [3].

Derivative Activity
Class-level inference
c-Met IC50 40 nM, FGFR4 IC50
Supports kinase inhibitor design context
Derivative-specific; scaffold contribution requires review
Kinase Inhibition Cancer Therapeutics c-Met FGFR

Recommended Application Scenarios for 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile Based on Differentiated Evidence


Kinase Inhibitor Lead Generation for c-Met and FGFR4-Driven Cancers

For medicinal chemistry programs targeting c-Met or FGFR4 kinases, this compound is the required core scaffold for synthesizing and evaluating novel inhibitors. As established, derivatives of this specific 5-cyano-4-azaoxindole core have demonstrated high biochemical and cellular potency against these targets, with lead molecules showing nanomolar inhibition and significant anti-proliferative activity in hepatocellular carcinoma models [1][2]. Procurement of this exact building block is necessary for conducting follow-up SAR studies to optimize potency, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR) Studies of Pyrrolo[3,2-b]pyridine 5-Position Substitutions

The 5-cyano group on this scaffold provides a unique electronic and steric profile. This compound is ideal for direct head-to-head SAR studies against its 5-carboxylate analog (CAS 1190311-14-8) to elucidate how different electron-withdrawing groups at this vector influence target engagement, binding kinetics, and physicochemical parameters like lipophilicity and pKa [3]. Such studies are critical for rationally designing optimized drug candidates.

Synthetic Methodology Development on a Privileged Heterocyclic Scaffold

Due to its distinct and well-defined structure, this compound serves as a valuable substrate for developing and optimizing synthetic methodologies on the pyrrolo[3,2-b]pyridine core. Its reactive nitrile and amide functionalities provide specific handles for chemical transformations (e.g., hydrolysis, reduction, cycloadditions) . Its use ensures that new synthetic protocols are validated on a scaffold of significant pharmaceutical relevance, directly enabling the preparation of complex kinase inhibitor analogs.

Chemical Biology Probe Synthesis for Target Identification

The unique reactivity of the 5-cyano group allows for its conversion into other functional handles, such as primary amines or tetrazoles, which can be used for bioconjugation or as bioisosteres. This makes the compound a strategic starting material for synthesizing chemical biology probes (e.g., affinity probes, PROTACs) derived from potent pyrrolo[3,2-b]pyridine-based kinase inhibitors [4]. The well-documented activity of its derivatives provides a strong rationale for using this specific core to develop tools for target validation and pathway deconvolution.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis (c-Met, FGFR4)
5-Cyano scaffold reactivity profile
Target engagement and selectivity testing
5-Position SAR studies
Functional group electronic and steric parameters
Binding kinetics and property profiling
Synthetic methodology development
Defined nitrile and amide handles
Reaction scope and scaffold compatibility
Chemical probe synthesis
Cyano-derived functionalization potential
Probe activity and target deconvolution

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